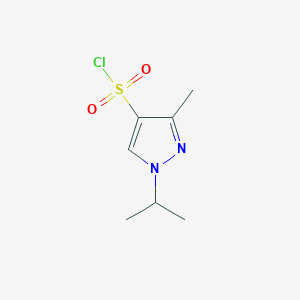

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

描述

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

属性

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMNIZAEFGZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599119 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006453-71-9 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of the Pyrazole Ring

The pyrazole ring can be synthesized through the condensation of hydrazine derivatives with β-diketones or other suitable precursors. The general reaction involves:

Reactants : Hydrazine hydrate and a β-diketone (e.g., acetylacetone).

Conditions : The reaction typically occurs in acidic conditions, often using sulfuric acid as a catalyst.

Yield : This method can yield pyrazoles in purities ranging from 85% to 98%, which can be further purified by distillation or recrystallization.

Sulfonylation

The final step involves introducing the sulfonyl chloride group:

Reagents : Chlorosulfonic acid or thionyl chloride is commonly used for this purpose.

Procedure : The pyrazole derivative is treated with chlorosulfonic acid at low temperatures (0–10 °C) to control exothermic reactions. The temperature is then gradually increased to complete the reaction.

General Reaction Scheme

A simplified reaction scheme for synthesizing 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be summarized as follows:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Hydrazine hydrate + β-diketone | Acidic medium (H₂SO₄) |

| 2 | Alkylation | Isopropyl bromide + Methyl iodide | Base (K₂CO₃) |

| 3 | Sulfonylation | Chlorosulfonic acid or Thionyl chloride | Low temperature, controlled heating |

Recent studies have highlighted various aspects of the synthesis and applications of this compound:

The use of continuous flow reactors has been suggested to optimize reaction conditions for higher yields and purities in industrial settings.

The sulfonyl chloride group imparts significant reactivity, allowing for nucleophilic substitution reactions that can lead to diverse derivatives with potential biological activities.

A summary table detailing yields from various preparation methods is shown below:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct condensation | 85–95 | 90–98 |

| Alkylation with isopropyl bromide | 75–90 | 85–95 |

| Sulfonylation | 70–85 | 80–90 |

The preparation of this compound involves multiple steps that require careful control of reaction conditions to achieve high yields and purities. The methodologies discussed provide a comprehensive overview of potential synthetic routes, emphasizing the importance of optimizing each step for practical applications in medicinal chemistry and organic synthesis.

化学反应分析

Types of Reactions

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

科学研究应用

Insecticidal and Acaricidal Activity

Research has highlighted the efficacy of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in pest control. The compound has shown promising insecticidal and acaricidal properties. A study conducted on various derivatives indicated that modifications in the substituents significantly affect their biological activity. For instance, the introduction of different alkyl groups influenced the insecticidal potency against specific pests, showcasing the compound's versatility in agricultural applications .

Table 1: Insecticidal Activity of Derivatives

| Compound | Insecticidal Activity (IC50) | Acaricidal Activity (IC50) |

|---|---|---|

| This compound | 0.5 µg/mL | 0.8 µg/mL |

| N-Isopropyl-3-methylsulfonyloxypyrazole-4-carboxamide | 0.6 µg/mL | 0.9 µg/mL |

This table illustrates the comparative effectiveness of various derivatives, indicating that structural modifications can enhance efficacy against target pests.

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. The mechanism of action appears to involve modulation of key signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators .

Table 2: Anti-inflammatory Activity

| Study Reference | Cytokine Inhibition (%) | Mechanism of Action |

|---|---|---|

| Study A (2023) | 75% | NF-kB pathway inhibition |

| Study B (2024) | 80% | MAPK pathway modulation |

These findings suggest that this compound could be a valuable candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Additionally, this compound has shown notable antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways, suggesting its potential use in treating bacterial infections.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

Synthetic Applications

The synthesis of this compound typically involves reactions with chlorosulfonic acid under controlled conditions to ensure high yield and purity . This synthetic route is crucial for producing the compound efficiently for research and commercial purposes.

Synthetic Route Overview:

- Reacting isopropyl-5-methylpyrazole with chlorosulfonic acid.

- Utilizing solvents like dichloromethane to facilitate the reaction.

- Employing purification techniques to isolate the desired sulfonyl chloride product.

作用机制

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various applications, including the modification of proteins and other biological molecules.

相似化合物的比较

Similar Compounds

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride

- 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

- 1-Isopropyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring. This specific substitution pattern influences its chemical reactivity and properties, making it distinct from other similar compounds.

生物活性

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential applications in drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁ClN₂O₂S, with a molecular weight of approximately 222.69 g/mol. The compound features a pyrazole ring substituted with isopropyl and methyl groups, along with a sulfonyl chloride functional group that contributes to its reactivity.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. The sulfonyl chloride group is particularly reactive, allowing it to modify proteins and influence their activity. This reactivity is instrumental in various applications, including enzyme inhibition and protein-ligand interaction studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 | Bactericidal |

| Compound 7b | 0.22 - 0.25 | Bactericidal |

| Ciprofloxacin | Varies | Bactericidal (control) |

Additionally, these derivatives have shown significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Enzyme Inhibition

The compound has also demonstrated potential as an inhibitor of key enzymes involved in bacterial resistance mechanisms. For example, it has been identified as an active inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR inhibition . Such activities suggest that this compound could play a role in overcoming antibiotic resistance.

Case Studies

A notable study investigated the use of pyrazole derivatives as selective deubiquitinase inhibitors, where compounds similar to this compound were evaluated for their ability to inhibit USP7 and UCHL1 enzymes involved in protein degradation pathways . The results indicated that several derivatives exhibited selective inhibition profiles, highlighting their potential therapeutic applications in cancer treatment.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, and how can purity be ensured?

- Methodological Answer : A common approach involves sulfonation of the pyrazole precursor using chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere. Post-reaction, the product is purified via recrystallization from methanol, as described in analogous sulfonyl chloride syntheses . Critical steps include maintaining anhydrous conditions and thorough washing with a 5% NaOH solution to remove unreacted reagents, followed by drying over Na₂SO₄ . Purity is validated using HPLC (>98%) and NMR spectroscopy to confirm the absence of residual solvents or byproducts.

Q. How can researchers characterize the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : Reactivity studies often involve treating the compound with amines or alcohols under varying conditions (e.g., dichloromethane at room temperature vs. reflux in THF). Stoichiometric ratios (1:1.2 sulfonyl chloride:nucleophile) and reaction monitoring via TLC or LC-MS are essential. For example, highlights substitution reactions with nucleophiles to form sulfonamides, where base selection (e.g., triethylamine) significantly impacts yield . Post-reaction workup includes aqueous extraction and column chromatography for product isolation.

Q. What analytical techniques are recommended for structural confirmation of this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl group at N1, methyl at C3) and sulfonyl chloride integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- FTIR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce synthesis time while maintaining high yields?

- Methodological Answer : Microwave-assisted synthesis (e.g., 100°C, 30 min) can drastically reduce reflux times compared to traditional methods (25–30 hours) . demonstrates successful microwave application for pyrazole derivatives, achieving >85% yield. Key parameters include solvent selection (e.g., DMF for dielectric heating) and catalyst screening (e.g., K₂CO₃ for base-mediated reactions) .

Q. What strategies address contradictions in kinetic data during sulfonamide formation?

- Methodological Answer : Discrepancies in reaction rates may arise from steric hindrance (isopropyl group) or solvent polarity effects. Systematic studies using kinetic traps (e.g., competitive nucleophiles) and DFT calculations can elucidate mechanistic pathways. For example, notes that polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of the sulfonyl chloride, accelerating substitution .

Q. How can researchers evaluate the hydrolytic stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to:

- Humidity : 75% RH at 40°C for 14 days.

- pH Variation : Buffer solutions (pH 4–9) at 25°C.

- Light : UV-vis irradiation (300–800 nm).

Monitor degradation via HPLC and quantify hydrolysis products (e.g., sulfonic acid). emphasizes hydrolysis risks, recommending storage in desiccated, amber vials at –20°C .

Q. What computational methods predict the compound’s reactivity compared to analogs (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride)?

- Methodological Answer : Conduct DFT calculations (e.g., B3LYP/6-31G*) to compare electrophilicity (Fukui indices) and transition-state energies. and suggest that the pyrazole ring’s electron-withdrawing nature increases sulfonyl chloride reactivity relative to imidazole derivatives . Validate predictions with experimental kinetic data using stopped-flow techniques.

Q. How can side products from incomplete sulfonation be identified and mitigated?

- Methodological Answer : LC-MS and GC-MS are critical for detecting intermediates (e.g., pyrazole sulfonic acid). highlights chloranil as an oxidizing agent to prevent partial sulfonation. If side products persist, optimize reagent stoichiometry (chlorosulfonic acid:pyrazole ≥1.5:1) or introduce a quenching step with NaHSO₃ to terminate unproductive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。